molecular formula C20H19ClN6O2 B11303700 N~4~-(3-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11303700
M. Wt: 410.9 g/mol
InChI Key: JWBJORYYVUORRP-UHFFFAOYSA-N
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Description

N4-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro and dimethoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of N4-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and dimethoxyphenyl groups: These groups can be introduced via substitution reactions using suitable reagents.

    Final modifications: The final product is obtained after purification and characterization steps.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

N4-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

N4-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N4-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

    N4-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide: This compound also contains chloro and dimethoxyphenyl groups but has a different core structure.

    2,4-Disubstituted thiazoles: These compounds exhibit a range of biological activities and have a different heterocyclic core compared to pyrazolo[3,4-d]pyrimidines.

The uniqueness of N4-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H19ClN6O2

Molecular Weight

410.9 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(2,5-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O2/c1-27-19-15(11-22-27)18(23-13-6-4-5-12(21)9-13)25-20(26-19)24-16-10-14(28-2)7-8-17(16)29-3/h4-11H,1-3H3,(H2,23,24,25,26)

InChI Key

JWBJORYYVUORRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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